Eritoran tetrasodium, also known as E5564, is a synthetic molecule designed as a structural analogue of lipid A, the biologically active component of lipopolysaccharide (LPS) found in the outer membrane of Gram-negative bacteria. [, , ] Eritoran is specifically recognized as a Toll-like receptor 4 (TLR4) antagonist, effectively inhibiting the interaction of LPS with this receptor. [, ] This property has positioned Eritoran as a subject of extensive scientific research exploring its potential to modulate immune responses triggered by LPS and other TLR4 ligands. [, ]
Eritoran is classified as a synthetic organic compound and specifically as a TLR4 antagonist. It binds to the MD2 protein, which is part of the TLR4 signaling complex, preventing the activation typically induced by LPS. This mechanism positions Eritoran as a candidate for managing conditions characterized by excessive inflammatory responses, such as sepsis and acute lung injury.
Eritoran was synthesized at the Eisai Research Institute in Boston. The synthesis involves several steps to create its complex structure, which includes multiple acyl chains and phosphonate groups. The compound's synthesis can be summarized in the following steps:
The final product is typically formulated as Eritoran tetrasodium salt for intravenous administration.
Eritoran's molecular formula is with a molar mass of approximately 1313.677 g/mol. Its structure features:
Crystallographic studies have shown that while Eritoran mimics LPS in binding to MD2, it does not induce TLR4 dimerization, which is essential for signaling activation.
Eritoran participates in several key chemical reactions:
Eritoran exerts its effects primarily through:
This mechanism underscores its potential utility in conditions where TLR4-mediated inflammation is detrimental.
Eritoran possesses several notable physical and chemical properties:
These properties are critical for its application in clinical settings.
Eritoran was primarily investigated for its potential applications in:
Despite its promising profile, clinical trials ultimately did not support its continued development due to insufficient efficacy results.
Eritoran tetrasodium (designated E5564) is a synthetic glycolipid engineered to mimic the structural and functional properties of nonpathogenic lipid A derived from Rhodobacter sphaeroides. As a Toll-like receptor 4 (TLR4) antagonist, it competitively binds the myeloid differentiation factor 2 (MD-2) accessory protein within the TLR4 signaling complex. This binding sterically impedes lipopolysaccharide (LPS)-induced dimerization of TLR4-MD-2 complexes, thereby abrogating downstream nuclear factor kappa B (NF-κB) activation and pro-inflammatory cytokine release (e.g., tumor necrosis factor-alpha, interleukin-6) [1] [4] [8]. Eritoran’s tetra-acylated structure—featuring two phosphorylated glucosamine units, four lipid chains (including an 18-carbon and a 10-carbon acyl group), and methoxy modifications—enables high-affinity occupancy of MD-2’s hydrophobic pocket without triggering receptor activation [4] [8]. Unlike hexa-acylated agonistic lipid A (e.g., from Escherichia coli), Eritoran’s distinct acyl chain geometry orients its diglucosamine backbone such that critical dimerization interfaces remain obstructed (Figure 1B) [8].
Table 1: Pharmacodynamic Profile of Eritoran Against Diverse LPS Sources
LPS Source | TNF-α Release (pg/mL) | IC₅₀ of Eritoran (nM) |
---|---|---|
Escherichia coli | 1142 ± 155 | 1.6 ± 0.3 |
Pseudomonas aeruginosa | 2027 ± 185 | 1.0 ± 0.21 |
Salmonella minnesota | 2793 ± 99 | 12.4 ± 5.1 |
Whole killed E. coli | 3172 ± 413 | 0.65 ± 0.32 |
Adapted from [4], demonstrating Eritoran's potency in blocking LPS-induced inflammation.
This mechanism positions Eritoran as a strategic intervention for pathologies driven by dysregulated TLR4 activation, including sepsis, sterile inflammation following trauma, and viral pneumonitis [6] [7]. Its efficacy extends beyond gram-negative infections, as it also inhibits damage-associated molecular pattern (DAMP)-mediated TLR4 signaling implicated in hemorrhagic shock and ischemia-reperfusion injury [6].
The rational design of Eritoran emerged from decades of research into lipid A’s role as the conserved "endotoxic principle" of LPS. Early investigations identified that lipid A from non-enterobacterial species like Rhodobacter capsulatus and R. sphaeroides exhibited antagonistic properties against LPS-induced inflammation [4] [8]. This inspired the synthesis of first-generation lipid A mimetics, notably E5531—a stabilized analog of R. capsulatus lipid A. While E5531 demonstrated TLR4 antagonism in vitro and in endotoxemia models, limitations in large-scale synthesis, plasma stability, and potency spurred the development of second-generation compounds [4].
Eritoran (E5564) was engineered to address these shortcomings:
Table 2: Evolution of Lipid A-Based TLR4 Modulators
Compound | Origin/Design | Key Properties | Clinical Outcome |
---|---|---|---|
Lipid IVa | E. coli lipid A precursor | TLR4 antagonist in humans; agonist in mice | Preclinical tool |
E5531 | Synthetic R. capsulatus mimic | First synthetic antagonist; limited stability | Phase I completed |
Eritoran (E5564) | Optimized R. sphaeroides derivative | Enhanced potency, stability, manufacturability | Phase III sepsis trial failed |
This progression underscored a fundamental pharmacophore principle: TLR4 activation requires hexa-acylation and symmetrical acyl distribution, whereas underacylation (tetra- or penta-acyl structures) confers antagonism [8]. Eritoran’s design leveraged this, positioning it as a clinical candidate for sepsis.
Sepsis and related critical illnesses involve maladaptive innate immune responses characterized by concurrent hyperinflammation and immunosuppression. TLR4 serves as a nexus for this dysregulation, responding both to pathogen-associated molecular patterns (PAMPs; e.g., gram-negative LPS) and damage-associated molecular patterns (DAMPs; e.g., high-mobility group box 1 protein released after tissue injury) [5] [6]. Eritoran’s therapeutic significance lies in its capacity to interrupt this cascade at its inception:
Table 3: Preclinical Efficacy of Eritoran in Sterile and Infectious Inflammation Models
Disease Model | Key Findings | Reference |
---|---|---|
Hemorrhagic Shock/Resuscitation | ↓ IL-6, IFN-γ, ALT; preserved gut barrier integrity; reduced liver necrosis | [6] |
Influenza (PR8 H1N1) | 90% survival with therapy; ↓ lung pathology, viral titres, cytokine storms | [7] |
Renal Ischemia-Reperfusion | Attenuated inflammation and tubular damage | [6] |
Myocardial Infarction | Reduced infarct size and inflammatory cell infiltration | [6] |
Despite its phase III trial failure in sepsis (due to insufficient mortality reduction in heterogenous cohorts), Eritoran remains a prototype for precision immunomodulation [2] [3] [5]. Future applications may target patient subpopulations with confirmed TLR4 hyperactivation or leverage its DAMP-inhibitory properties in sterile inflammatory conditions [5] [7]. Its chemical blueprint continues to inform next-generation TLR4 modulators aimed at restoring innate immune homeostasis.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7